molecular formula C6H14N2O B14660329 Urea, N-methyl-N'-(2-methylpropyl)- CAS No. 38014-54-9

Urea, N-methyl-N'-(2-methylpropyl)-

Cat. No.: B14660329
CAS No.: 38014-54-9
M. Wt: 130.19 g/mol
InChI Key: JLMRWMITMSWWCM-UHFFFAOYSA-N
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Description

Properties

CAS No.

38014-54-9

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

1-methyl-3-(2-methylpropyl)urea

InChI

InChI=1S/C6H14N2O/c1-5(2)4-8-6(9)7-3/h5H,4H2,1-3H3,(H2,7,8,9)

InChI Key

JLMRWMITMSWWCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N-methyl-N’-(2-methylpropyl)-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction conditions typically involve mild temperatures and straightforward filtration or extraction procedures to obtain high-purity products .

Industrial Production Methods

Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. Although this method is not environmentally friendly or safe, it remains widely used due to its efficiency .

Chemical Reactions Analysis

Types of Reactions

Urea, N-methyl-N’-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or other derivatives.

    Substitution: It can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted ureas, amines, and oxides, depending on the reaction type and conditions .

Scientific Research Applications

Urea, N-methyl-N’-(2-methylpropyl)- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N-methyl-N’-(2-methylpropyl)- involves its ability to form stable hydrogen bonds with protein and receptor targets. This interaction is crucial for its biological activity and drug-like properties. The compound can interact with both backbone and side chains of proteins, making van der Waals contacts with nonpolar moieties . These interactions are responsible for its specific biological effects and therapeutic potential .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Urea, N-methyl-N'-(2-methylpropyl)-
  • Synonyms: 1-Methyl-3-(2-methylpropyl)urea; N-Methyl-N'-iso-butylurea .
  • CAS No.: 38014-54-9
  • Molecular Formula : C₆H₁₄N₂O
  • Molecular Weight : 130.19 g/mol
  • Structure : A urea derivative with a methyl group (-CH₃) on one nitrogen and a 2-methylpropyl (isobutyl, -CH₂CH(CH₃)₂) group on the adjacent nitrogen.

Key Characteristics :

Comparison with Similar Urea Derivatives

Structural and Functional Comparisons

The table below compares Urea, N-methyl-N'-(2-methylpropyl)- with structurally related urea derivatives:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
N-methyl-N'-(2-methylpropyl)urea (38014-54-9) Methyl, 2-methylpropyl C₆H₁₄N₂O 130.19 Aliphatic substituents; potential agrochemical use
N,N'-Dimethylpropylene urea (DMPU, 7226-23-5) Cyclic urea with dimethyl groups C₆H₁₂N₂O 128.17 Polar aprotic solvent; cyclic structure enhances thermal stability
Urea, N-methyl-N-propyl (89026-56-2) Methyl, propyl C₅H₁₂N₂O 116.16 Linear aliphatic chains; simpler structure
Urea, N'-phenyl-N,N-dipropyl- (15545-56-9) Dipropyl, phenyl C₁₃H₂₀N₂O 220.31 Aromatic substituent; higher lipophilicity
Urea, N-(1-methylethyl)-N'-phenyl (19895-44-4) Isopropyl, phenyl C₁₀H₁₄N₂O 178.23 Mixed aliphatic/aromatic; pesticidal applications
Benzthiazuron (N-methyl-N'-(2-benzothiazolyl)urea) Benzothiazolyl, methyl C₉H₉N₃OS 207.25 Herbicidal activity; heterocyclic substituent

Physicochemical Properties

  • Lipophilicity :

    • The isobutyl group in the target compound increases lipophilicity compared to straight-chain derivatives (e.g., N-methyl-N-propylurea) but remains less hydrophobic than aromatic analogs (e.g., N'-phenyl derivatives) .
    • Branching Effects : The branched isobutyl group may reduce melting points compared to linear chains due to disrupted crystal packing .
  • Hydrogen Bonding :

    • NMR studies (e.g., N-methyl-N'-phenylurea ) indicate that substituents influence hydrogen-bonding interactions with electronegative atoms, affecting solubility and reactivity . The target compound’s aliphatic groups likely form weaker hydrogen bonds than aromatic derivatives.

Research Findings and Data Gaps

  • Synthetic Routes : details synthetic methods for N'-cyclopropyl-N-methyl-N-(4-methylphenyl)urea , emphasizing the role of substituents in reaction yields. Similar strategies (e.g., alkylation of urea precursors) may apply to the target compound .
  • Toxicological Data: Limited information exists for most compounds. For example, N,N'-Methylenebis(urea) () lacks comprehensive toxicity studies, a common issue for niche urea derivatives .

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